molecular formula C23H28N4O7 B1652727 MC-Gly-Gly-Phe CAS No. 1599440-15-9

MC-Gly-Gly-Phe

Cat. No.: B1652727
CAS No.: 1599440-15-9
M. Wt: 472.5
InChI Key: NFVPAFLSJIPUCL-KRWDZBQOSA-N
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Description

MC-Gly-Gly-Phe is a synthetic peptide composed of methionine, glycine, glycine, and phenylalanine. This compound is often used in biochemical research due to its stability and specific binding properties. The sequence of amino acids in this compound allows it to interact with various biological molecules, making it a valuable tool in scientific studies.

Mechanism of Action

Target of Action

MC-Gly-Gly-Phe is a tetrapeptide that is primarily used as a protease cleavable linker in the generation of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies that are specific to tumor-associated antigens . These antibodies play a crucial role in delivering the cytotoxic drug to the disease site, thereby improving the efficacy of the therapy and reducing its off-target toxicity .

Mode of Action

The mode of action of this compound involves its interaction with the antibodies of the ADCs. The MC part of the compound is reactive with thiol moieties . This allows the compound to link the antibody to the cytotoxic drug, forming an ADC . The compound is cleaved by proteases at the disease site, releasing the cytotoxic drug .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the action of ADCs. The downstream effects include the death of the disease cells due to the action of the cytotoxic drug .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the ADCs it forms. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are influenced by the characteristics of the antibody and the cytotoxic drug it is linked to . The bioavailability of the compound is also dependent on these factors .

Result of Action

The result of the action of this compound is the targeted delivery of the cytotoxic drug to the disease cells . This leads to the death of the disease cells, thereby treating the disease .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of proteases at the disease site, which are required for the cleavage of the compound . Other factors such as the pH and temperature of the environment could also potentially influence the action of the compound .

Biochemical Analysis

Biochemical Properties

MC-Gly-Gly-Phe interacts with various enzymes, proteins, and other biomolecules. It is reactive with thiol moieties . The nature of these interactions is primarily through the formation of covalent bonds, which allows this compound to act as a linker in the creation of antibody-drug conjugates .

Cellular Effects

This compound influences cell function by acting as a linker in antibody-drug conjugates . These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby reducing off-target effects . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely dependent on the specific drug that is conjugated to the antibody via this compound.

Molecular Mechanism

The mechanism of action of this compound is primarily through its role as a linker in antibody-drug conjugates . It enables the targeted delivery of cytotoxic drugs to cancer cells. The drug exerts its effects at the molecular level, which can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely related to its role in the formation of antibody-drug conjugates

Dosage Effects in Animal Models

The dosage effects of antibody-drug conjugates, which utilize this compound as a linker, are a focus of many preclinical studies .

Metabolic Pathways

It is known that this compound is a component of antibody-drug conjugates, which are metabolized in the body through complex processes involving multiple enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its incorporation into antibody-drug conjugates . These conjugates are designed to bind specifically to antigens on the surface of cancer cells, allowing for targeted delivery of the conjugated drug .

Subcellular Localization

The subcellular localization of this compound is determined by its incorporation into antibody-drug conjugates . These conjugates are designed to bind to specific antigens on the cell surface, leading to internalization and subsequent release of the drug within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MC-Gly-Gly-Phe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The first amino acid (methionine) is attached to the resin. Subsequent amino acids (glycine, glycine, and phenylalanine) are added one by one using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCCI) and hydroxybenzotriazole (HOBt).

    Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: In industrial settings, the production of this compound may involve automated peptide synthesizers to scale up the synthesis process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: MC-Gly-Gly-Phe can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis often involves the use of specific primers and DNA polymerases.

Major Products:

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

MC-Gly-Gly-Phe has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Comparison with Similar Compounds

    Tyr-Gly-Gly-Phe-Met: A pentapeptide with similar amino acid composition, used in studies of pain signaling.

    Gly-Gly-Phe-Gly: Another tetrapeptide with similar properties, used as a cleavable linker in antibody-drug conjugates.

Uniqueness: MC-Gly-Gly-Phe is unique due to its specific sequence and the presence of methionine, which can undergo redox reactions. This property makes it particularly useful in studies involving oxidative stress and redox biology.

Properties

IUPAC Name

(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O7/c28-18(9-5-2-6-12-27-21(31)10-11-22(27)32)24-14-19(29)25-15-20(30)26-17(23(33)34)13-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,17H,2,5-6,9,12-15H2,(H,24,28)(H,25,29)(H,26,30)(H,33,34)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVPAFLSJIPUCL-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130594
Record name N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599440-15-9
Record name N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1599440-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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